molecular formula C17H26N2O3 B14867311 2-(3-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 218594-60-6

2-(3-Methoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14867311
CAS No.: 218594-60-6
M. Wt: 306.4 g/mol
InChI Key: LIDWSWATOCOLFC-UHFFFAOYSA-N
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Description

®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the piperazine ring, along with a carboxylic acid tert-butyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3-methoxybenzyl chloride.

    Nucleophilic Substitution: The ®-piperazine undergoes nucleophilic substitution with 3-methoxybenzyl chloride to form ®-2-(3-methoxybenzyl)piperazine.

    Esterification: The resulting ®-2-(3-methoxybenzyl)piperazine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the piperazine ring or the ester functional group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of ®-2-(3-methoxybenzyl)piperazine-1-carbinol or ®-2-(3-methoxybenzyl)piperazine.

    Substitution: Introduction of halogen, nitro, or other functional groups on the benzyl ring.

Scientific Research Applications

®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and selectivity, while the piperazine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID: Lacks the tert-butyl ester group, which may affect its reactivity and solubility.

    ®-2-(4-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure but with a different position of the methoxy group on the benzyl ring, potentially altering its chemical and biological properties.

    ®-2-(3-METHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Contains a phenyl group instead of a benzyl group, which may influence its steric and electronic characteristics.

Uniqueness

®-2-(3-METHOXY-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity compared to similar compounds. The presence of the methoxybenzyl group and the tert-butyl ester functional group can enhance its stability and solubility, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

218594-60-6

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 2-[(3-methoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-8-18-12-14(19)10-13-6-5-7-15(11-13)21-4/h5-7,11,14,18H,8-10,12H2,1-4H3

InChI Key

LIDWSWATOCOLFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC=C2)OC

Origin of Product

United States

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